1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one is a complex organic compound that features a piperidine ring, a triazolopyridazine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Coupling Reactions: The final step involves coupling the piperidine derivative with the triazolopyridazine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atoms could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its effects on various biological pathways and receptors.
Biochemistry: It can be used to study enzyme interactions and inhibition.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog that lacks the triazolopyridazine moiety.
6-Chloro[1,2,4]triazolo[4,3-b]pyridazine: A compound that contains the triazolopyridazine moiety but lacks the piperidine and chlorophenyl groups.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one is unique due to its combination of a piperidine ring, a chlorophenyl group, and a triazolopyridazine moiety. This unique structure may confer specific biological activities and properties that are not present in simpler analogs or related compounds.
Properties
Molecular Formula |
C20H21Cl2N5O2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one |
InChI |
InChI=1S/C20H21Cl2N5O2/c21-15-6-4-14(5-7-15)20(29)10-12-26(13-11-20)19(28)3-1-2-17-23-24-18-9-8-16(22)25-27(17)18/h4-9,29H,1-3,10-13H2 |
InChI Key |
RQJGYBUPWFQMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCC3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.